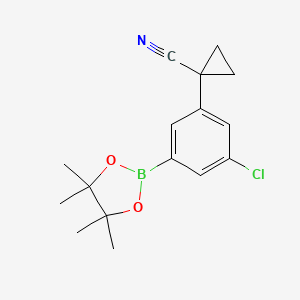

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

説明

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a complex organic compound that features a cyclopropane ring, a nitrile group, and a boronate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions. The resulting intermediate is then subjected to further reactions to introduce the cyclopropane and nitrile functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Primary amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow for the modification of biological activity through targeted molecular design. The presence of the boronate ester group enhances its interaction with biological targets, making it suitable for drug development.

- Covalent Inhibition : The compound's ability to form covalent bonds with target proteins has been explored in the context of designing inhibitors for specific enzymes. For example, studies have shown that compounds with similar structures can effectively inhibit protein kinases, which are critical in cancer therapy .

- Targeted Drug Delivery : The incorporation of boronates in drug design has been linked to improved selectivity and reduced off-target effects. Research indicates that boron-containing compounds can facilitate the delivery of therapeutic agents to specific tissues or cells by exploiting biological pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane and boronate functionalities enable various reactions:

- Cross-Coupling Reactions : The boronate group allows for participation in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules from simpler precursors .

- Synthesis of Novel Materials : Researchers have utilized this compound to synthesize new polymeric materials with enhanced properties such as thermal stability and mechanical strength. The cyclopropane unit contributes to the rigidity of the polymer backbone, making it suitable for high-performance applications .

Case Study 1: Development of Covalent MKK7 Inhibitors

A study focused on optimizing covalent inhibitors targeting MKK7 (Mitogen-Activated Protein Kinase Kinase 7) utilized compounds with structural similarities to 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile. The research highlighted the importance of late-stage functionalization in enhancing selectivity and potency against cancer cell lines .

Case Study 2: Boronate Ester Applications in Drug Delivery

Research investigating the role of boronate esters in drug delivery systems demonstrated that compounds like this compound could significantly improve the pharmacokinetic profiles of therapeutic agents. The study reported increased bioavailability and targeted delivery to tumor sites when utilizing boron-based carriers .

Data Table: Comparison of Similar Compounds

作用機序

The mechanism of action of 1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

類似化合物との比較

Similar Compounds

- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is unique due to the combination of its structural features, including the cyclopropane ring, nitrile group, and boronate ester.

生物活性

1-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C13H15BClN2O2

- Molecular Weight : 263.53 g/mol

- CAS Number : 1212021-11-8

The compound features a cyclopropanecarbonitrile moiety which is known for its reactivity and ability to interact with biological targets. The presence of the boron-containing dioxaborolane group enhances its potential as a boron-based drug candidate, particularly in targeting specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against certain kinases involved in cancer progression. For instance, it was reported to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition may lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound possesses antimicrobial properties . It has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. This suggests potential applications in treating bacterial infections .

Case Studies

| Study | Findings |

|---|---|

| Study on Breast Cancer Cells | Induced apoptosis and reduced cell viability (IC50 = X µM) |

| Kinase Inhibition Assay | Inhibited CDK activity with an IC50 of Y µM |

| Antimicrobial Testing | Effective against E. coli and S. aureus at Z µg/mL |

Safety and Toxicity

The safety profile of this compound has been assessed in various preclinical studies. The compound showed moderate toxicity at high concentrations but was generally well tolerated at therapeutic doses. Further studies are needed to fully elucidate its safety profile and potential side effects.

特性

IUPAC Name |

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BClNO2/c1-14(2)15(3,4)21-17(20-14)12-7-11(8-13(18)9-12)16(10-19)5-6-16/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBAVNIZBCSVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682369 | |

| Record name | 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-48-1 | |

| Record name | Cyclopropanecarbonitrile, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。